molecular formula C11H14N2O6S B11997456 2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid

2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid

Cat. No.: B11997456
M. Wt: 302.31 g/mol
InChI Key: ORVJASHGTGNBIK-JTQLQIEISA-N
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Description

2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid is a complex organic compound that features both sulfonamide and hydroxy acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid typically involves multiple steps. One common method starts with the preparation of 4-acetamidobenzenesulfonyl chloride. This intermediate is synthesized by reacting acetanilide with chlorosulfonic acid at temperatures between 20-25°C. The product is then cooled, crystallized, washed, and dried .

The next step involves the reaction of 4-acetamidobenzenesulfonyl chloride with an appropriate hydroxy acid derivative under controlled conditions to yield the final product. The reaction conditions, including temperature, solvent, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure consistency and quality. The use of automated systems and advanced purification techniques helps in achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted sulfonamide or acetylamino derivatives.

Scientific Research Applications

2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamidobenzenesulfonyl chloride
  • 4-Acetamidobenzenesulfonyl-methyl-amino-acetic acid
  • 4-Acetamidobenzenesulfonyl-carboxymethyl-amino-acetic acid

Uniqueness

2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid is unique due to the presence of both sulfonamide and hydroxy acid functional groups.

Properties

Molecular Formula

C11H14N2O6S

Molecular Weight

302.31 g/mol

IUPAC Name

(2S)-2-[(4-acetamidophenyl)sulfonylamino]-3-hydroxypropanoic acid

InChI

InChI=1S/C11H14N2O6S/c1-7(15)12-8-2-4-9(5-3-8)20(18,19)13-10(6-14)11(16)17/h2-5,10,13-14H,6H2,1H3,(H,12,15)(H,16,17)/t10-/m0/s1

InChI Key

ORVJASHGTGNBIK-JTQLQIEISA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O

Origin of Product

United States

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